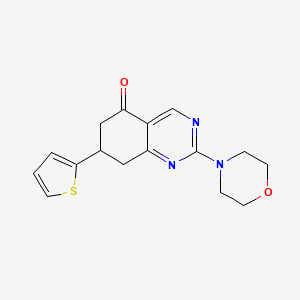
2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
描述
2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone, also known as MTIQ, is a compound that has received attention in recent years due to its potential therapeutic applications. MTIQ belongs to the class of quinazolinone derivatives, which have been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
作用机制
The exact mechanism of action of 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it has been suggested that 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone may inhibit the activity of the PI3K/Akt signaling pathway, which is known to play a role in cell survival and proliferation. 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in cancer development. In vivo studies have shown that 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone can inhibit tumor growth in animal models.
实验室实验的优点和局限性
2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a moderate yield. In addition, 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, there are also limitations to using 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments. For example, the exact mechanism of action of 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has only been studied in a limited number of cancer cell lines and animal models, which may limit its generalizability to other types of cancer.
未来方向
There are several future directions for research on 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone. One area of research is to further elucidate the mechanism of action of 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone, which could provide insights into its potential therapeutic applications. Another area of research is to study the effects of 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone in combination with other anticancer agents, which could enhance its efficacy. In addition, future studies could investigate the effects of 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone in other types of cancer and in human clinical trials. Overall, 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has the potential to be a promising therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully understand its effects and potential applications.
科学研究应用
2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antiplatelet properties. In particular, 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. 2-(4-morpholinyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit platelet aggregation.
属性
IUPAC Name |
2-morpholin-4-yl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14-9-11(15-2-1-7-22-15)8-13-12(14)10-17-16(18-13)19-3-5-21-6-4-19/h1-2,7,10-11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHABUDYIPBHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4389005.png)
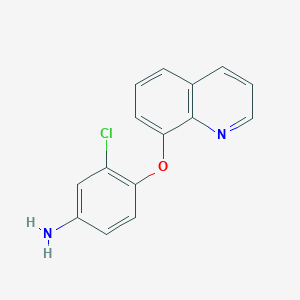
![ethyl 4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4389016.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethylbenzenesulfonamide](/img/structure/B4389025.png)
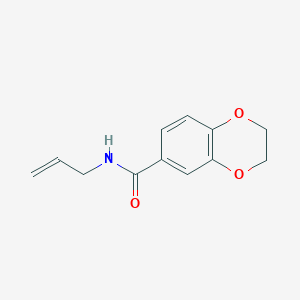
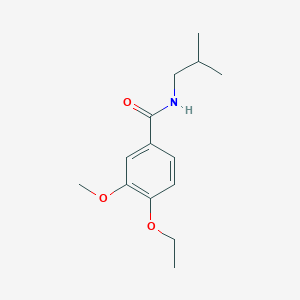
![2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol](/img/structure/B4389043.png)
![3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4389055.png)
![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4389057.png)
![{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389067.png)
![ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4389073.png)

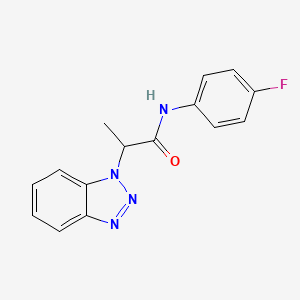
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)